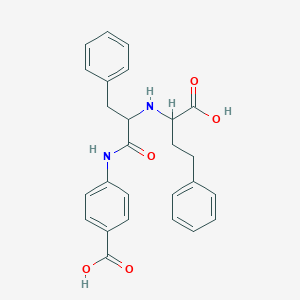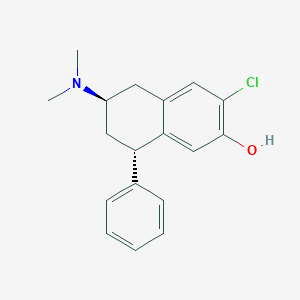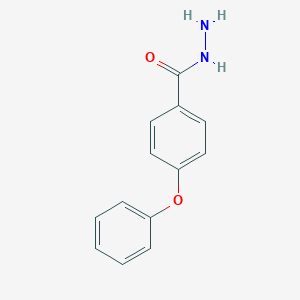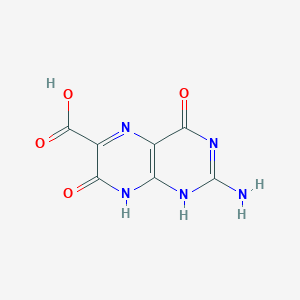
N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-2,2-dicyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)–alpha–c is a complex organic compound with a unique structure that includes a cyclopropane ring and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)–alpha–c typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the introduction of the pyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)–alpha–c can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)–alpha–c has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)–alpha–c involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetamide derivatives: Compounds with similar structures but different substituents on the cyclopropane ring or pyrimidine moiety.
Pyrimidine derivatives: Compounds that share the pyrimidine core but have different functional groups attached.
Uniqueness
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)–alpha–c is unique due to its specific combination of a cyclopropane ring and a pyrimidine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
142458-94-4 |
|---|---|
Molecular Formula |
C16H24N4O3 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-2,2-dicyclopropylacetamide |
InChI |
InChI=1S/C16H24N4O3/c1-3-19-13(17)12(15(22)20(4-2)16(19)23)18-14(21)11(9-5-6-9)10-7-8-10/h9-11H,3-8,17H2,1-2H3,(H,18,21) |
InChI Key |
ATPKLNOZWWXICQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
Synonyms |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--cyclopropyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)




